REACTION_CXSMILES
|
[C:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([N+:17]([O-])=O)[CH:15]=2)[CH:10]=[N:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[H][H]>C(OCC)(=O)C.[Pd]>[C:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([NH2:17])[CH:15]=2)[CH:10]=[N:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1N=CC2=CC=C(C=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
After stirring for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the hydrogen balloon was removed
|
Type
|
ADDITION
|
Details
|
diatomaceous earth was added
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered over a pad of diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to give 2.17 g (98%) of light pink solid
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1N=CC2=CC=C(C=C12)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |